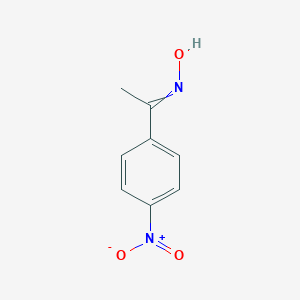![molecular formula C17H20N2O4 B225875 6-{[4-(acetylamino)anilino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B225875.png)
6-{[4-(acetylamino)anilino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[4-(acetylamino)anilino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a carbamoyl group, and a cyclohexene ring. Its molecular formula is C15H20N2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(acetylamino)anilino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Acetamidophenyl Intermediate: This step involves the acylation of aniline with acetic anhydride to form 4-acetamidoaniline.
Cyclohexene Ring Formation: The next step involves the formation of the cyclohexene ring through a Diels-Alder reaction between a diene and a dienophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(acetylamino)anilino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the acetamidophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoyl or acetamidophenyl derivatives.
Scientific Research Applications
6-{[4-(acetylamino)anilino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-{[4-(acetylamino)anilino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenylboronic acid: Similar structure with a boronic acid group instead of a carbamoyl group.
4-Acetamidobenzeneboronic acid: Another boronic acid derivative with similar functional groups.
Uniqueness
6-{[4-(acetylamino)anilino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid is unique due to its combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H20N2O4 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
6-[(4-acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C17H20N2O4/c1-10-3-8-14(17(22)23)15(9-10)16(21)19-13-6-4-12(5-7-13)18-11(2)20/h3-7,14-15H,8-9H2,1-2H3,(H,18,20)(H,19,21)(H,22,23) |
InChI Key |
VJYVMOJMTKUPLK-UHFFFAOYSA-N |
SMILES |
CC1=CCC(C(C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)C(=O)O |
Canonical SMILES |
CC1=CCC(C(C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



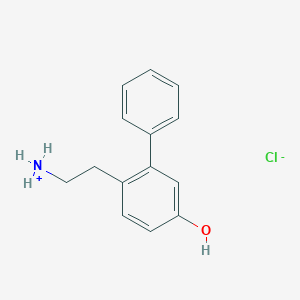
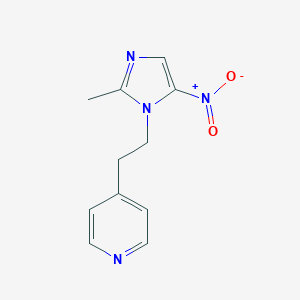
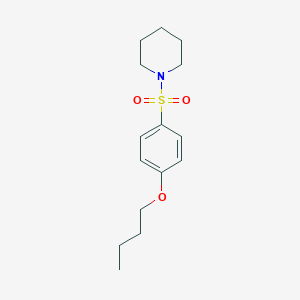
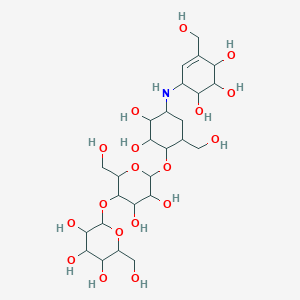
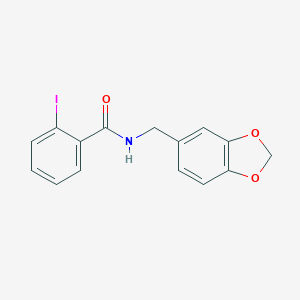

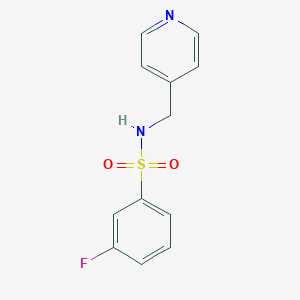

![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)
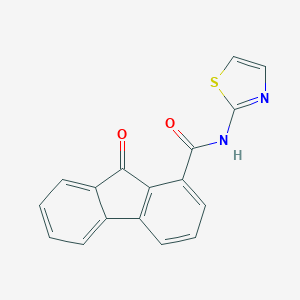
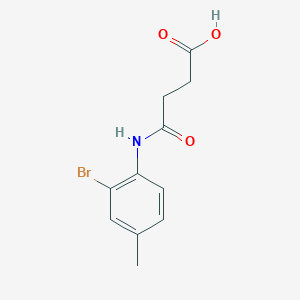
![2-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methylbenzoic acid](/img/structure/B225868.png)
